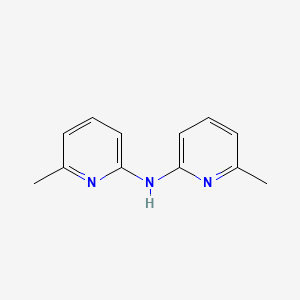
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
Cat. No. B1274179
Key on ui cas rn:
85895-80-3
M. Wt: 199.25 g/mol
InChI Key: TXCRGQRREQQMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538931B2
Procedure details


To a flask were added 3.1 g of 2-amino-6-methylpyridine, 5.0 g of 2-bromo-6-methylpyridine, 3.6 g of sodium tert-butoxide, and 150 ml toluene. The mixture was purged thoroughly with nitrogen and 160 mg of 1,1′-bis(diphenylphosphino)ferrocene and 65 mg of palladium acetate were added. The reaction mixture was heated to 80 C for 3 hours, and then cooled to 22 C. After quenching with 100 ml of water, the product was extracted with 75 ml ethyl acetate. The product was extracted with 75 ml of 1M hydrochloric acid, and then basified with 3M sodium hydroxide. Following extraction with 75 ml of ethyl acetate and washing with 30 ml of water, the solvent was removed. The product was purified by dissolving in a minimum amount of hot 2-propanol, and after cooling to 5 C, the product was filtered, washed with cold 2-propanol, and dried, resulting in 3.3 g of a tan solid.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[CH3:8][C:4]1[N:3]=[C:2]([NH:1][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purged thoroughly with nitrogen and 160 mg of 1,1′-bis(diphenylphosphino)ferrocene and 65 mg of palladium acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 80 C for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 22 C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After quenching with 100 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with 75 ml ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with 75 ml of 1M hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction with 75 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with 30 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving in a minimum amount of hot 2-propanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling to 5 C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold 2-propanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=CC(=N1)NC1=NC(=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

